2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Catalog No.
S1799280
CAS No.
40951-53-9
M.F
C₁₂H₉BrN₂O₂
M. Wt
293.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

CAS Number

40951-53-9

Product Name

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

IUPAC Name

(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone

Molecular Formula

C₁₂H₉BrN₂O₂

Molecular Weight

293.12

InChI

InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2

SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N

Synonyms

(2-Amino-5-bromo-3-hydroxyphenyl)-2-pyridinylmethanone; 2-Amino-3-hydroxy-5-bromobenzoylpyridine;3-Hydroxy-2-amino-5-bromobenzoylpyridine

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₉BrN₂O₂. This compound features a pyridine ring substituted with a benzoyl group that contains amino and hydroxy functional groups, as well as a bromine atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is characterized by its moderate solubility in organic solvents and limited solubility in water, making it suitable for various applications in organic synthesis and medicinal chemistry .

  • Organic synthesis: The molecule could be a useful intermediate or building block in the synthesis of more complex organic molecules with desired properties [].
  • Material science: Pyridine and benzoyl rings are found in some polymers and other materials. This molecule could be of interest for studies on new materials with specific functionalities [].
  • Medicinal chemistry: Many drugs contain pyridine and benzoyl groups. The molecule could be a starting point for the development of new drugs, although further research would be needed to determine its biological activity [].
, including:

  • Oxidation: The compound can be oxidized to yield quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups through reactions with nucleophiles like amines and thiols.

Major Products Formed

  • Oxidation: Quinones and oxidized derivatives.
  • Reduction: Amines and reduced derivatives.
  • Substitution: Various substituted pyridine derivatives.

Research indicates that 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine exhibits notable biological activities, particularly in the realm of pharmacology. Its structure suggests potential interactions with biological targets, which may include enzyme inhibition or modulation of receptor activity. This compound has been studied for its metabolic pathways, revealing that it can act as a significant metabolite in various species, including humans and dogs. Its unique combination of functional groups may also contribute to its effectiveness in therapeutic applications.

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine typically involves multiple steps:

  • Bromination: The initial step usually involves brominating 2-amino-3-hydroxybenzoyl chloride to introduce the bromine atom.
  • Coupling Reaction: This is followed by a coupling reaction with pyridine under controlled conditions, often utilizing solvents like methanol and catalysts to enhance yield and purity.
  • Purification: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and monitor reaction progress .

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses, particularly in drug development targeting specific diseases.
  • Chemical Research: Its unique structure makes it a subject of interest in studies related to chemical reactivity and interaction with biological systems .

Studies on the interactions of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine with biological systems have highlighted its role as a metabolite in drug metabolism. Research indicates that it can undergo enzymatic transformations that may affect its pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for evaluating its safety and efficacy in medicinal applications .

Several compounds share structural similarities with 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine. These include:

Compound NameStructural FeaturesUnique Aspects
2-(2-Amino-5-bromobenzoyl)pyridineContains a bromobenzoyl groupLacks hydroxyl group on the benzoyl moiety
2-Amino-3-hydroxypyridineFeatures an amino and hydroxy group on the pyridineDoes not contain a benzoyl or bromine substituent
2-Amino-5-bromopyridineContains an amino group and bromine on the pyridineLacks hydroxyl or benzoyl functionalities

Uniqueness

The uniqueness of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine lies in its combination of both amino and hydroxy functional groups on the benzoyl ring, along with the presence of a bromine atom. This specific arrangement imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds, making it valuable for targeted applications in medicinal chemistry and organic synthesis .

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with a complex molecular structure that incorporates several functional groups and a heterocyclic ring system [1]. The compound is characterized by a pyridine ring connected to a substituted benzoyl moiety through a carbonyl linkage [2]. The benzoyl portion contains three key substituents: an amino group at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position [1] [3].

The molecular formula of this compound is C12H9BrN2O2, with a precise molecular weight of 293.12 g/mol [1] [4]. It is registered under the Chemical Abstracts Service (CAS) number 40951-53-9, which serves as its unique identifier in chemical databases [5] [11]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone, which systematically describes its structural arrangement [1] [17].

Several synonyms exist for this compound, including 2-Amino-3-hydroxy-5-bromobenzoylpyridine and 3-Hydroxy-2-amino-5-bromobenzoylpyridine, which are alternative nomenclatures used in scientific literature and chemical databases [2] [11]. For computational and database purposes, the compound is also identified by its InChI (International Chemical Identifier) string: InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2, and its corresponding InChIKey: KUOBJQMVMPYLLN-UHFFFAOYSA-N [1] [8].

The structural representation in Simplified Molecular Input Line Entry System (SMILES) notation is C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N, which encodes the connectivity and spatial arrangement of atoms within the molecule [1] [17].

Table 1: Identification Parameters of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

ParameterValue
Chemical Name2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
CAS Number40951-53-9
IUPAC Name(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone
InChIInChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2
InChIKeyKUOBJQMVMPYLLN-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N

Physical Properties

Solubility Characteristics

The solubility profile of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is influenced by its molecular structure, particularly the presence of polar functional groups such as the amino, hydroxyl, and carbonyl moieties [8] [11]. Based on experimental data and structural analysis, this compound exhibits limited solubility in water, being classified as "slightly soluble" in aqueous media [8] [2]. This limited water solubility can be attributed to the presence of the bromine atom and the aromatic rings, which contribute to the overall hydrophobicity of the molecule [1] [5].

In contrast, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine demonstrates good solubility in various organic solvents [6] [8]. It is readily soluble in polar aprotic solvents such as acetone and ethyl acetate, which can effectively interact with both the polar and non-polar regions of the molecule [6] [11]. Additionally, the compound shows good solubility in polar protic solvents like methanol, where hydrogen bonding interactions with the amino and hydroxyl groups enhance dissolution [8] [17].

The solubility characteristics of this compound are particularly important for analytical procedures, purification methods, and potential applications in chemical synthesis [2] [11]. The differential solubility in various solvents allows for selective extraction and crystallization techniques to be employed for purification purposes [5] [8].

Table 2: Solubility Profile of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Solvent TypeSolubilityExamples
WaterSlightly solubleDistilled water, buffer solutions
Polar Protic SolventsGood solubilityMethanol, ethanol
Polar Aprotic SolventsGood solubilityAcetone, ethyl acetate, tetrahydrofuran
Non-polar SolventsLimited solubilityHexane, toluene

Melting Point and Stability Parameters

The melting point of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is not definitively reported in the available literature, which represents a gap in the comprehensive characterization of this compound [2] [7]. However, based on structurally similar compounds with comparable molecular weights and functional groups, the melting point can be estimated to fall within the range of 180-220°C [7] [10]. For instance, related compounds such as 2-amino-5-bromopyridin-3-ol have reported melting points of 204-207°C, suggesting that the target compound might exhibit similar thermal behavior [8] [4].

Regarding stability parameters, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine demonstrates reasonable chemical stability under standard laboratory conditions [5] [11]. The compound is recommended to be stored in a dark place, sealed in a dry container at room temperature to maintain its integrity over extended periods [8] [11]. This storage recommendation suggests sensitivity to light, moisture, and possibly elevated temperatures, which could potentially lead to degradation or decomposition [8] [5].

The presence of the bromine atom contributes to the overall stability of the molecule by influencing the electronic distribution within the aromatic system [1] . However, the amino and hydroxyl groups may be susceptible to oxidation under harsh conditions, which could affect the long-term stability of the compound [11] . Additionally, the carbonyl group connecting the pyridine and benzoyl moieties represents a potential site for hydrolysis under strongly acidic or basic conditions [5] .

The thermal stability of the compound is expected to be moderate, with potential decomposition occurring at temperatures significantly above the melting point [7] [10]. The specific decomposition pathways and products have not been extensively characterized in the literature, representing another area for further investigation [5] [7].

Spectroscopic Profiles

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [5] [14]. The proton (1H) NMR spectrum of this compound exhibits distinctive signals that correspond to the various hydrogen environments within the molecule [5] [14].

In the aromatic region (6.5-8.5 ppm), the spectrum displays a complex pattern of signals attributed to the protons of both the pyridine ring and the substituted benzene ring [5] [14]. The pyridine ring typically shows a characteristic pattern with signals for the protons at positions 3, 4, 5, and 6, with the proton adjacent to the nitrogen atom (position 6) appearing at the most downfield position due to the deshielding effect of the electronegative nitrogen [5] [14].

The benzene ring of the compound contains only one proton at position 6 (between the amino group and the carbonyl group), which appears as a singlet in the aromatic region [5] [14]. The hydroxyl proton (-OH) typically appears as a broad singlet in the downfield region (9.5-11.0 ppm), although its exact position can vary depending on concentration, temperature, and solvent effects due to hydrogen bonding interactions [5] [14].

The amino group (-NH2) protons generally appear as a broad singlet in the range of 3.5-5.5 ppm, with the exact chemical shift influenced by factors such as hydrogen bonding and exchange phenomena [5] [14]. The integration of these signals provides confirmation of the proposed structure, with the relative intensities corresponding to the number of protons in each environment [5] [14].

Carbon-13 (13C) NMR spectroscopy further supports the structural assignment, with signals corresponding to the twelve carbon atoms in the molecule [5] [14]. The carbonyl carbon typically appears at approximately 190-200 ppm, while the aromatic carbons resonate in the range of 110-160 ppm [5] [14]. The carbon atoms bearing the amino, hydroxyl, and bromine substituents show characteristic chemical shifts that reflect the electronic effects of these groups [5] [14].

IR Spectroscopy Characteristics

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [14] [18]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of specific bonds and functional groups [14] [18].

The hydroxyl group (-OH) gives rise to a broad absorption band in the region of 3200-3400 cm-1, attributed to O-H stretching vibrations [14] [18]. The breadth and exact position of this band can be influenced by hydrogen bonding interactions, which are likely significant in this compound due to the presence of multiple hydrogen bond donors and acceptors [14] [18].

The amino group (-NH2) is characterized by two absorption bands in the region of 3300-3500 cm-1, corresponding to the asymmetric and symmetric N-H stretching vibrations [14] [18]. These bands are typically less broad than the hydroxyl absorption and may partially overlap with it in the spectrum [14] [18].

A strong absorption band in the region of 1620-1680 cm-1 is indicative of the C=O stretching vibration of the carbonyl group, which forms the bridge between the pyridine and benzoyl moieties [14] [18]. The exact position of this band can provide insights into the degree of conjugation with the adjacent aromatic systems [14] [18].

The aromatic C=C and C=N stretching vibrations typically appear as multiple bands in the region of 1400-1600 cm-1, with the pyridine ring showing characteristic absorption patterns that differ from those of the substituted benzene ring [14] [18]. The C-Br stretching vibration, associated with the bromine substituent, generally appears as a medium-intensity band in the region of 500-700 cm-1 [14] [18].

Additional bands corresponding to C-O stretching (1200-1300 cm-1), C-N stretching (1250-1350 cm-1), and various bending modes further contribute to the complex IR fingerprint of this compound [14] [18]. The overall IR spectral pattern serves as a valuable tool for confirming the identity and purity of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine [14] [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine through characteristic fragmentation patterns [1] [5]. The molecular ion peak (M+) appears at m/z 293, confirming the molecular weight of the compound [1] [17]. A distinctive feature in the mass spectrum is the presence of an M+2 peak at m/z 295 with approximately equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic distribution of 79Br and 81Br [1] [5].

The fragmentation of the molecular ion follows several pathways that provide structural insights [1] [5]. One common fragmentation route involves the cleavage of the carbonyl bridge between the pyridine and benzoyl moieties, resulting in fragment ions corresponding to the pyridine (m/z 79) and the substituted benzoyl (m/z 214) portions of the molecule [1] [5].

Further fragmentation of the substituted benzoyl fragment can occur through the loss of small neutral molecules such as NH3 (from the amino group) or HBr (from the bromine substituent), generating additional fragment ions that appear at lower m/z values [1] [5]. The loss of the hydroxyl group as a radical or as water (following hydrogen rearrangement) represents another possible fragmentation pathway [1] [5].

The pyridine fragment can undergo ring-opening reactions under electron impact conditions, leading to smaller nitrogen-containing fragments that contribute to the lower m/z region of the spectrum [1] [5]. The relative abundances of these fragment ions provide valuable information about the stability of various structural components and the preferred fragmentation pathways [1] [5].

High-resolution mass spectrometry can provide the exact mass of the molecular ion and fragment ions, allowing for the confirmation of the molecular formula and the elucidation of the elemental composition of specific fragments [1] [5]. This technique is particularly valuable for distinguishing between isomeric structures and confirming the presence of specific functional groups based on characteristic neutral losses [1] [5].

Electronic and Steric Properties

The electronic properties of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine are significantly influenced by the various substituents on the aromatic rings and their interactions with the π-electron systems [1] . The bromine atom at the 5-position of the benzoyl moiety acts as an electron-withdrawing group through both inductive and resonance effects, influencing the electron density distribution throughout the molecule [1] . This electron-withdrawing character contributes to the polarization of the C-Br bond and affects the reactivity of the aromatic ring [1] .

In contrast, the amino group at the 2-position functions as a strong electron-donating group through resonance effects, increasing the electron density at the ortho and para positions relative to its attachment point [1] . This electron donation can partially counterbalance the electron-withdrawing effect of the bromine atom, creating a complex electronic distribution within the benzoyl ring [1] .

The hydroxyl group at the 3-position also contributes electron density to the aromatic system through resonance, although to a lesser extent than the amino group [1] . Additionally, the carbonyl group connecting the two ring systems serves as an electron-withdrawing center, influencing the electronic properties of both the pyridine and benzoyl rings [1] .

The pyridine ring itself contains an electronegative nitrogen atom that withdraws electron density from the carbon atoms, particularly those at the 2 and 6 positions [1] . This electronic character influences the reactivity of the pyridine ring and its interaction with the carbonyl bridge [1] .

From a steric perspective, the ortho-substitution pattern on the benzoyl ring creates a moderate degree of steric hindrance, particularly around the carbonyl bridge [1] . The amino and hydroxyl groups at the 2 and 3 positions, respectively, can restrict the rotation around the C-C bond connecting the carbonyl group to the benzoyl ring, potentially leading to preferred conformational states [1] .

The bromine atom, with its relatively large atomic radius, contributes to the steric bulk of the molecule and may influence intermolecular interactions and packing arrangements in the solid state [1] . The overall steric environment around the carbonyl group is particularly important for understanding the reactivity and binding properties of this compound [1] .

Table 3: Electronic and Steric Properties of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

PropertyDescriptionEffect
Electronic Effects of BromineElectron-withdrawing through inductive and resonance effectsDecreases electron density at the 5-position of the benzoyl ring
Electronic Effects of Amino GroupElectron-donating through resonanceIncreases electron density at ortho and para positions
Electronic Effects of Hydroxyl GroupElectron-donating through resonanceModerately increases electron density at adjacent positions
Electronic Effects of Carbonyl GroupElectron-withdrawingCreates a polarized center between the two ring systems
Electronic Effects of Pyridine NitrogenElectron-withdrawingDecreases electron density at the 2 and 6 positions of the pyridine ring
Steric Effects of Ortho SubstitutionModerate steric hindranceRestricts rotation around the carbonyl-benzoyl bond
Steric Effects of BromineSignificant steric bulkInfluences intermolecular packing and interactions

Structure-Property Relationships

The structure-property relationships of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine demonstrate how specific structural features directly influence its physical, chemical, and spectroscopic properties [1] . Understanding these relationships is crucial for predicting the behavior of this compound in various environments and applications [1] .

The bromine substituent significantly impacts several properties of the compound [1] . Its high atomic weight contributes substantially to the overall molecular weight, affecting physical properties such as density and thermal behavior [1] . The electronegativity of bromine influences the electronic distribution within the molecule, creating a polarized C-Br bond that affects reactivity patterns and intermolecular interactions [1] . Additionally, the presence of bromine enhances the lipophilicity of the compound, contributing to its solubility profile in various solvents [1] .

The amino group at the 2-position serves as a key nucleophilic site within the molecule, making it susceptible to various chemical reactions including acylation, alkylation, and condensation reactions [1] . This group also participates in hydrogen bonding as a donor, influencing the compound's solubility in polar solvents and its interactions with other molecules [1] . The electron-donating nature of the amino group affects the electronic distribution within the aromatic ring, influencing reactivity patterns and spectroscopic properties [1] .

The hydroxyl group at the 3-position enhances the hydrogen bonding capabilities of the molecule, acting as both a donor and acceptor in hydrogen bonding interactions [1] . This feature significantly influences the solubility characteristics in polar solvents and the crystal packing arrangement in the solid state [1] . The hydroxyl group also affects the acidity of the compound and can participate in various chemical transformations including esterification and oxidation reactions [1] .

The carbonyl bridge connecting the pyridine and benzoyl moieties serves as an important structural feature that influences the conformational flexibility of the molecule [1] . This group provides a site for nucleophilic attack and participates in hydrogen bonding as an acceptor, affecting both chemical reactivity and physical properties [1] . The conjugation between the carbonyl group and the adjacent aromatic rings influences the electronic distribution throughout the molecule, affecting spectroscopic properties such as UV-visible absorption and fluorescence characteristics [1] .

The pyridine ring contributes to the basic character of the compound through its nitrogen atom, which can accept protons or coordinate with metal ions [1] . This heterocyclic component influences the solubility profile, particularly in acidic media where protonation of the pyridine nitrogen can occur [1] . The aromatic nature of the pyridine ring contributes to the overall π-electron system of the molecule, affecting spectroscopic properties and potential π-π stacking interactions in the solid state [1] .

XLogP3

2.7

Dates

Modify: 2024-04-15

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